6-Hydroxyhexanoate
Overview
Description
6-hydroxyhexanoate is a hydroxy fatty acid anion and the conjugate base of 6-hydroxyhexanoic acid, formed by deprotonation of the carboxylic acid group. It is a medium-chain fatty acid anion and an omega-hydroxy fatty acid anion. It derives from a hexanoate. It is a conjugate base of a 6-hydroxyhexanoic acid.
Scientific Research Applications
Synthesis and Chemical Applications
6-Hydroxyhexanoate (6HA) is significant in chemical synthesis, particularly in modified peptide synthesis and the polyamide synthetic fibers industry. It serves as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021). Additionally, it is utilized in the fragrance industry, as exemplified by its role in the synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound (McCullagh & Hirakis, 2017).
Biocatalysis and Biodegradable Polymers
6HA is a vital building block for biodegradable polymers like polycaprolactone. It can be synthesized from cyclohexane using recombinant Pseudomonas taiwanensis in bioreactors, providing a sustainable alternative to traditional chemical synthesis (Bretschneider et al., 2021). Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), incorporating 6HA, has shown promise in tissue engineering due to its biocompatibility with various cell types (Yang et al., 2014).
Environmental and Health Applications
A study on solid-phase microextraction gas chromatographic-mass spectrometric determination revealed the use of 6HA in monitoring environmental factors, like the migration of low-molecular-mass compounds from poly(vinyl chloride) materials during ageing (Hakkarainen, 2003). 6HA also plays a role in human health, as seen in a study examining its effects on human fibroblast growth, indicating its biocompatibility and potential in biomedical applications (Orchel et al., 2010).
Properties
IUPAC Name |
6-hydroxyhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLYPDWHHPVAA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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